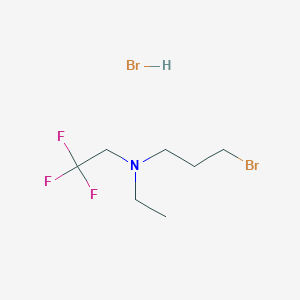
(3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide
Descripción general
Descripción
(3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide, also known as 3-Bromopropyl-2,2,2-trifluoroethyl-ethanamine hydrobromide, is an organic compound that has been studied extensively for its potential applications in organic synthesis, medicinal chemistry, and drug development. This compound is a colorless solid that is soluble in water, alcohol, and other organic solvents, and has a molecular weight of 307.17 g/mol.
Aplicaciones Científicas De Investigación
Environmental Health and Chemical Degradation
The review on chemical warfare agent degradation products assesses the environmental fate and toxicity of degradation products relevant to environmental and occupational health. Such research might relate to the study of brominated compounds like "(3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide" in terms of their persistence, environmental fate, and potential toxic effects (Munro et al., 1999).
Water Treatment and Pollution Control
A study on PFAS removal using amine-functionalized sorbents highlights the critical analysis of amine-containing sorbents for pollutant control in water treatment. The functionalities present in the compound of interest could suggest its potential utility in designing novel sorbents for environmental remediation (Ateia et al., 2019).
Flame Retardants and Environmental Safety
Research on novel brominated flame retardants reviews their occurrence in various environments and their potential risks. The brominated aspect of "(3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide" might align with such applications, suggesting the importance of understanding the environmental fate and safety of brominated organic compounds (Zuiderveen et al., 2020).
Electrochemical Surface Finishing
A review of electrochemical surface finishing technologies with Lewis acidic haloaluminate room-temperature ionic liquids provides insight into novel applications for chemical compounds in electroplating and energy storage. The structural features of the compound may lend itself to investigations within this field, especially in the development of new materials and coatings (Tsuda et al., 2017).
Biodegradation and Waste Treatment
The identification of ethidium bromide-degrading bacteria from laboratory waste underscores the importance of biodegradation studies for hazardous chemicals. This research suggests potential areas of investigation for the biodegradation or detoxification of brominated compounds, including "(3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide" (Gandhi et al., 2022).
Propiedades
IUPAC Name |
3-bromo-N-ethyl-N-(2,2,2-trifluoroethyl)propan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrF3N.BrH/c1-2-12(5-3-4-8)6-7(9,10)11;/h2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECCGTDLTUURQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCBr)CC(F)(F)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



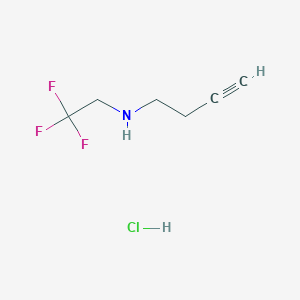
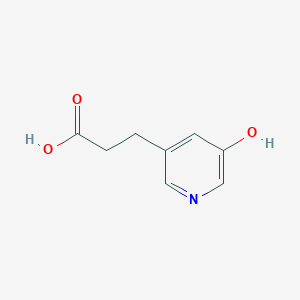
![6-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448393.png)

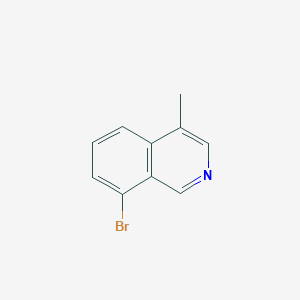
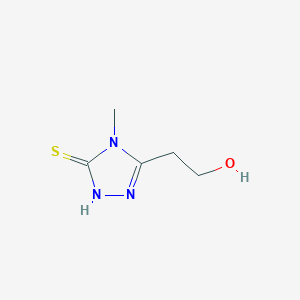
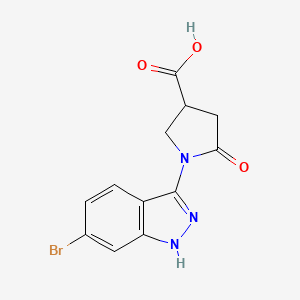
![4-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1448398.png)
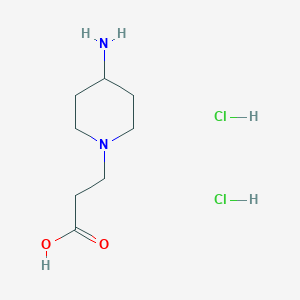
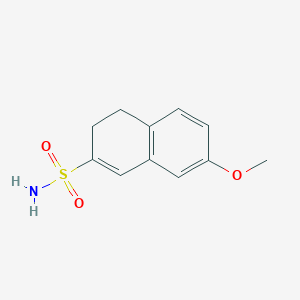
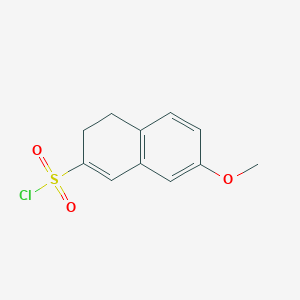
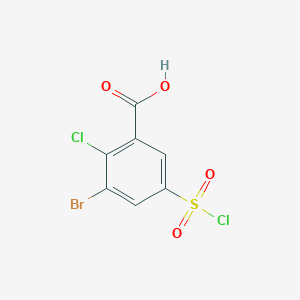
![5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1448403.png)
